molecular formula C9H8N2O2 B1322806 Methyl 1H-Indazole-5-carboxylate CAS No. 473416-12-5

Methyl 1H-Indazole-5-carboxylate

Cat. No. B1322806
CAS RN: 473416-12-5
M. Wt: 176.17 g/mol
InChI Key: LPLOEZPPYOSNEW-UHFFFAOYSA-N
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Description

“Methyl 1H-Indazole-5-carboxylate” is a heterocyclic aromatic organic compound . It has a molecular formula of C9H8N2O2 . It is a substituted 1H-indole and can be prepared by the esterification of indole-5-carboxylic acid .


Synthesis Analysis

The synthesis of “Methyl 1H-Indazole-5-carboxylate” involves the esterification of indole-5-carboxylic acid . There are also other synthetic approaches to 1H- and 2H-indazoles that have been highlighted in recent research .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-Indazole-5-carboxylate” is characterized by a molecular weight of 176.17 and a monoisotopic mass of 176.058578 Da . The InChI key is LPLOEZPPYOSNEW-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl 1H-Indazole-5-carboxylate” can be prepared by the esterification of indole-5-carboxylate . Other chemical reactions involving indazoles have been reported, such as the chlorination of 1H-indazole in an acid medium .


Physical And Chemical Properties Analysis

“Methyl 1H-Indazole-5-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 345.2±15.0 °C at 760 mmHg, and a flash point of 162.6±20.4 °C . It has 4 H-bond acceptors, 1 H-bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Inhibitors of Protein Kinases

Methyl 1H-Indazole-5-carboxylate is used in the biosynthesis of inhibitors of protein kinases. These inhibitors play a crucial role in regulating cellular processes and are important in the treatment of diseases like cancer .

Metal-Free Friedel-Crafts Alkylation

This compound is utilized in metal-free Friedel-Crafts alkylation reactions, which are pivotal in organic synthesis for constructing complex molecules .

Preparation of Diphenylsulfonium Ylides

It serves as a precursor in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, which are useful intermediates in organic synthesis .

Cross Dehydrogenative Coupling Reactions

Methyl 1H-Indazole-5-carboxylate is involved in cross dehydrogenative coupling reactions, a type of reaction that forms bonds between two molecules without the need for pre-functionalization .

Synthesis of Indirubin Derivatives

This compound is also used in the synthesis of indirubin derivatives, which have significant medicinal properties, particularly in anticancer therapies .

Preparation of Aminoindolylacetates

It is used for preparing aminoindolylacetates, compounds that have potential biological activities and could serve as building blocks for pharmaceuticals .

Anticancer Activity

Methyl 1H-Indazole-5-carboxylate derivatives have shown to inhibit cell growth effectively against colon and melanoma cell lines, indicating its potential as an anticancer agent .

Anti-Inflammatory Applications

Derivatives of this compound have been synthesized and screened for their anti-inflammatory activities, highlighting its importance in medicinal chemistry for treating inflammatory diseases .

Each application mentioned above represents a unique field where Methyl 1H-Indazole-5-carboxylate plays a significant role. The compound’s versatility in various chemical reactions and its potential biological activities make it an important subject for scientific research.

For further detailed information on each application, including peer-reviewed papers and technical documents, you can refer to resources provided by Sigma-Aldrich and other scientific publications .

Safety and Hazards

The safety data sheet for “Methyl 1H-Indazole-5-carboxylate” indicates that it is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Indazole derivatives, including “Methyl 1H-Indazole-5-carboxylate”, have been found to exhibit a wide variety of biological properties . This suggests that the medicinal properties of indazole should be explored in the near future for the treatment of various pathological conditions . There is also ongoing research on the development of new derivatives with improved properties .

properties

IUPAC Name

methyl 1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLOEZPPYOSNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624018
Record name Methyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473416-12-5
Record name Methyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1-acetyl-1H-indazole-5-carboxylate (1.16 g, 5.31 mmol) in methanol (10 mL) is added HCl (10 mL of a 6.0 M aqueous solution). The mixture is stirred at rt overnight. The methanol is removed in vacuo, and the remaining aqueous solution is basified with 30% aqueous NH4OH to pH=8. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 900 mg (96%) of methyl 1H-indazole-5-carboxylate as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 13.4, 8.5, 8.3, 7.9, 7.6, 3.9.
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1.16 g
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aqueous solution
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Synthesis routes and methods II

Procedure details

Under ice-cooling, to a solution of 910 mg of 1H-5-indazolecarboxylic acid in 60 ml tetrahydrofuran was added an excess amount of a solution of diazomethane in diethyl ether, and the mixture was stirred at the same temperature for 1 hour. After removing the solvent by distillation, the residue was added with 50 ml of ethyl acetate, sequentially washed with saturated aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 923 mg of the title compound as pale yellow crystals.
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910 mg
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60 mL
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Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (836 mg, 59.1 mmol) in water (2 ml) was added to a solution of methyl 4-amino-3-methylbenzoate (2.00 g, 12.1 mmol) in acetic acid (80 ml) at room temperature and stirred at room temperature for 5 hours. The reaction solution was concentrated and the resulting residue was diluted with chloroform and washed with a 5% aqueous sodium hydrogencarbonate solution and then a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain methyl 1H-indazole-5-carboxylate (645 mg, 30%).
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836 mg
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2 g
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2 mL
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80 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-3-methyl-1H-indazole (10 g, 47.6 mmol) in MeOH (160 mL), PdCl2.dppf (5.57 g, 7.62 mmol), NaOAc (11.7 g, 142.85 mmol) and DMF (5 mL) were added and degassed (using N2 gas 3-times). The mixture was sealed, charged with CO gas (60 psi) and heated at 80° C. for 20 hours. The reaction mixture was concentrated to obtain a residue, which was diluted with water (100 mL), acidified with 10% aqueous citric acid and extracted using ethyl acetate (3×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to afford 1H-indazole-5-carboxylic acid methyl ester (7.23 g, 80%) as a solid. 1H NMR (CDCl3): δ 9.6-10.2 (br, 1H), 8.4-8.6 (s, 1H), 8.0-8.2 (d, 1H), 7.4-7.5 (d, 1H), 3.9-4.05 (s, 3H), 2.55-2.7 (s, 3H).
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10 g
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160 mL
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100 mL
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11.7 g
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5 mL
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5.57 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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